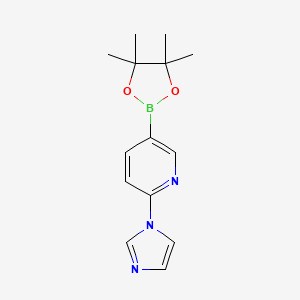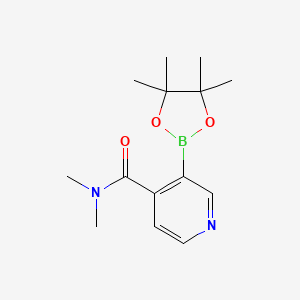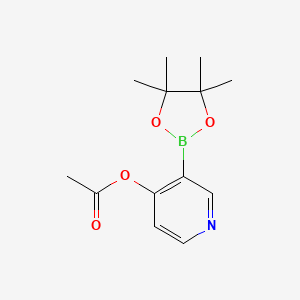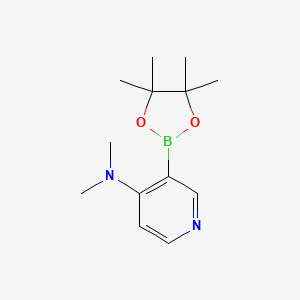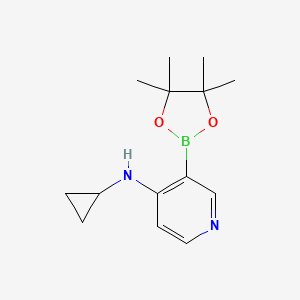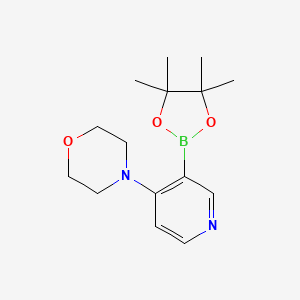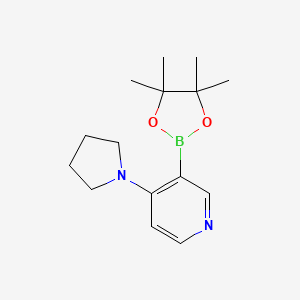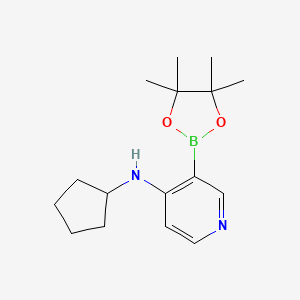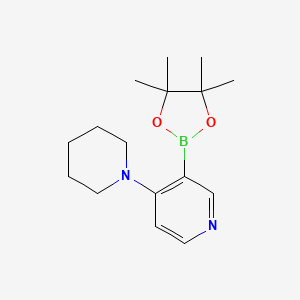
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (4-PPBP) is a novel boronic acid pinacol ester (BAPE) derivative with potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its ability to bind to and stabilize proteins, as well as its ability to inhibit enzymes. It has also been studied for its potential applications in drug delivery, diagnostics, and imaging.
科学研究应用
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used to bind to and stabilize proteins, as well as to inhibit enzymes. It has also been studied for its potential applications in drug delivery, diagnostics, and imaging. It has been used to increase the solubility of hydrophobic drugs, as well as to improve their bioavailability. It has also been used to improve the delivery of therapeutic proteins and peptides.
作用机制
The mechanism of action of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester is not completely understood, but it is thought to involve the binding of the boronic acid moiety to the active sites of proteins and enzymes. This binding can either inhibit or activate enzymes, depending on the specific enzyme and the boronic acid moiety of the compound. The pinacol ester moiety of this compound is thought to increase the solubility of the compound, allowing it to more easily penetrate into cells and interact with proteins.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. However, it has been shown to increase the solubility of hydrophobic drugs and improve their bioavailability. It has also been shown to improve the delivery of therapeutic proteins and peptides. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
The main advantage of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester for laboratory experiments is its ability to bind to and stabilize proteins and inhibit enzymes. This makes it useful for a variety of applications, such as drug delivery, diagnostics, and imaging. However, it is important to note that this compound is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is not very stable, so it should be used immediately after synthesis.
未来方向
The potential applications of 4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester are vast, and there are many potential future directions for research. These include further studies of its ability to bind to and stabilize proteins and inhibit enzymes, as well as its potential applications in drug delivery, diagnostics, and imaging. In addition, further research could be done to explore its potential applications in other areas, such as gene therapy, cancer therapy, and regenerative medicine. Finally, further research could be done to improve the synthesis of this compound and to make it more stable and soluble.
合成方法
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized from the reaction of 4-piperidin-1-yl pyridine-3-boronic acid (4-PPBA) with pinacol ester (1,2-diethoxyethane). The reaction is carried out in the presence of a catalytic amount of a base, such as potassium carbonate, in an inert solvent, such as dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated by simple column chromatography.
属性
IUPAC Name |
4-piperidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-12-18-9-8-14(13)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJSBDKQYIDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

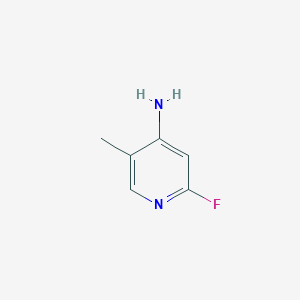
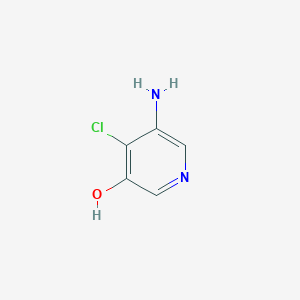
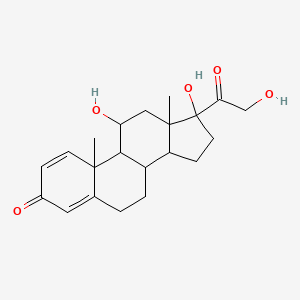

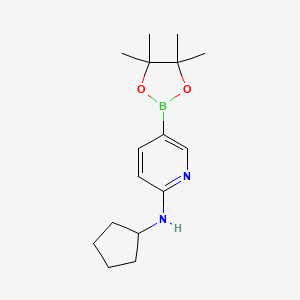
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
